molecular formula C26H24FNO4S B3018130 1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one CAS No. 866844-90-8

1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one

Cat. No.: B3018130
CAS No.: 866844-90-8
M. Wt: 465.54
InChI Key: RSCZBNACTNYENB-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H24FNO4S and its molecular weight is 465.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Research on similar compounds, such as the synthesis of 4‐hydroxy‐6,9‐difluorobenz[g]isoquinoline-5,10‐diones and their conversions, highlights the versatility of quinolinone derivatives in chemical synthesis. These compounds' ability to undergo various chemical reactions makes them valuable intermediates in the synthesis of more complex molecules (Krapcho et al., 1995).

Biological Activities

  • Amino alcohol derivatives from 1,4-naphthoquinone, structurally related to quinolinones, have shown antioxidant, antiproliferative, and acetylcholinesterase inhibition activity. This suggests that quinolinone derivatives could have potential applications in the development of new drugs with these activities (Estolano-Cobián et al., 2020).

Catalysis and Synthesis Applications

  • The use of Rh(III)-catalyzed defluorinative annulation for the synthesis of 1,3,4-functionalized isoquinolines shows the catalytic potential of quinolinone derivatives in organic synthesis, particularly in constructing complex molecular architectures (Li et al., 2022).

Antioxidant and Anticancer Properties

  • Palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been synthesized and evaluated for their biological properties, including antioxidant and anticancer activities. These findings suggest the potential of quinolinone derivatives in medicinal chemistry and drug development (Ramachandran et al., 2012).

Fluorine Substitution and Biological Activity

  • Studies on fluorine-substituted isoquinolines aim to explore the impact of fluorine on the biological activity of these compounds, suggesting the strategic role of fluorine in enhancing or modifying pharmacological properties (Belsten & Dyke, 1968).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Many quinolinones exert their effects by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and toxicity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further investigation of its biological activity, as well as optimization of its structure for improved efficacy and safety .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO4S/c1-17(2)19-7-10-22(11-8-19)33(30,31)25-16-28(15-18-5-4-6-20(27)13-18)24-12-9-21(32-3)14-23(24)26(25)29/h4-14,16-17H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCZBNACTNYENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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